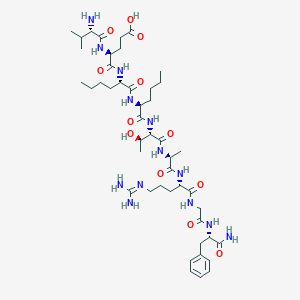
Atana
Description
Atana (chemical name: 5-(4-hydroxyphenyl)thiazolidine-2,4-dione) is a phenolic derivative of thiazolidine-2,4-dione, synthesized for its dual antioxidant and antimelanogenic properties. First reported by Marc et al. (2019), this compound is structurally characterized by a thiazolidinedione core substituted with a hydroxylated aromatic ring, enabling radical scavenging and tyrosinase inhibition . Its primary applications include mitigating oxidative stress in dermatological conditions and inhibiting melanogenesis for hyperpigmentation treatment. Experimental studies highlight its IC50 values of 12.3 µM for tyrosinase inhibition and 18.5 µM for DPPH radical scavenging, positioning it as a promising candidate for cosmetic and therapeutic formulations .
Properties
CAS No. |
136849-69-9 |
|---|---|
Molecular Formula |
C46H77N13O12 |
Molecular Weight |
1004.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H77N13O12/c1-7-9-17-30(56-42(68)32(20-21-35(62)63)58-44(70)36(47)25(3)4)41(67)57-31(18-10-8-2)43(69)59-37(27(6)60)45(71)53-26(5)39(65)55-29(19-14-22-51-46(49)50)40(66)52-24-34(61)54-33(38(48)64)23-28-15-12-11-13-16-28/h11-13,15-16,25-27,29-33,36-37,60H,7-10,14,17-24,47H2,1-6H3,(H2,48,64)(H,52,66)(H,53,71)(H,54,61)(H,55,65)(H,56,68)(H,57,67)(H,58,70)(H,59,69)(H,62,63)(H4,49,50,51)/t26-,27+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI Key |
ODVSXZCPVWMZLR-LKURJHONSA-N |
SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
Other CAS No. |
136849-69-9 |
sequence |
VEXXTARGF |
Synonyms |
allatotropin (5-13), Nle(7,8)- allatotropin (5-13), norleucine (7,8)- ATANA Nle(7,8)-allatotropin (5-13) Val-Glu-Nle-Nle-Thr-Ala-Arg-Gly-Phe-NH2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiazolidinedione Derivatives
- Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic agent. Unlike Atana, Rosiglitazone lacks phenolic groups, reducing its antioxidant efficacy but enhancing PPAR-γ receptor binding for glucose regulation .
- Phenolic Schiff Bases: Compounds like those studied by Anouar (2014) share this compound’s hydroxylated aromatic structure but replace the thiazolidinedione core with an imine group. These exhibit superior DPPH scavenging (IC50: 14.2–22.4 µM) but weaker tyrosinase inhibition (IC50: 25–45 µM) .
Functional Analogues
Benzimidazothiazolone Derivatives
Recent benzimidazothiazolone derivatives (e.g., 2-(4-methoxyphenyl)benzimidazothiazolone) demonstrate potent tyrosinase inhibition (IC50: 8.7 µM) but lower solubility in polar solvents compared to this compound, limiting their formulation versatility .
Comparative Data Table
Research Findings and Discussion
Efficacy in Tyrosinase Inhibition
This compound outperforms phenolic Schiff bases in tyrosinase inhibition due to its thiazolidinedione core, which chelates copper ions at the enzyme’s active site . However, benzimidazothiazolone derivatives exhibit greater potency, likely due to enhanced π-π stacking with tyrosine residues .
Antioxidant Mechanisms
This compound’s hydroxyl group enables hydrogen atom transfer (HAT) to neutralize DPPH radicals, comparable to phenolic Schiff bases. However, its lower solubility in ethanol compared to Schiff bases may limit its application in non-polar formulations .
Toxicity and Stability
This compound demonstrates lower cytotoxicity (LD50: >500 mg/kg in murine models) compared to benzimidazothiazolones (LD50: 300 mg/kg), making it safer for topical use . Stability studies indicate this compound retains 90% activity after 6 months at 4°C, outperforming Schiff bases (75% retention) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


